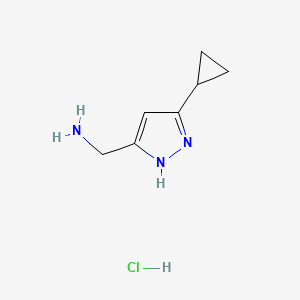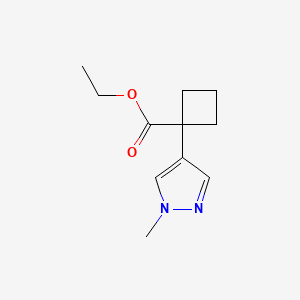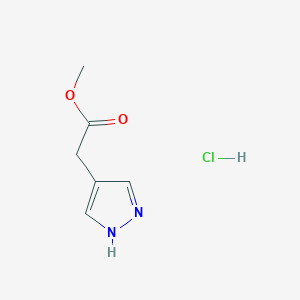![molecular formula C9H7IN2O2 B8190403 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B8190403.png)
6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of iodine in the structure enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester typically involves the cyclization of a substituted pyridine with a hydrazine derivative. One common method includes the reaction of 6-iodopyridine-3-carboxylic acid with hydrazine hydrate under reflux conditions, followed by esterification with methanol in the presence of a strong acid like sulfuric acid .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the yield and purity of the product while minimizing the reaction time and by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: The ester group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming a stable complex with the active site or modulate receptor function by binding to specific domains .
Comparison with Similar Compounds
- 6-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester
- 6-Chloro-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester
- 6-Fluoro-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester
Comparison: 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger interactions with molecular targets, potentially enhancing its efficacy in various applications .
Properties
IUPAC Name |
methyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)7-4-11-12-5-6(10)2-3-8(7)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWLWADOJMJOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CN2N=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-ium-2-carboxylate](/img/structure/B8190364.png)


![4-tert-Butoxycarbonylamino-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8190390.png)

![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride](/img/structure/B8190411.png)


![3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B8190429.png)
